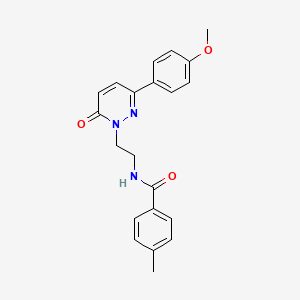

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-15-3-5-17(6-4-15)21(26)22-13-14-24-20(25)12-11-19(23-24)16-7-9-18(27-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEINUKYKFXLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s challenging to predict the exact pathways and their downstream effects.

Pharmacokinetics

These properties would greatly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core , which is linked to a methoxyphenyl group and an ethyl linker . The molecular formula is with a molecular weight of approximately 324.42 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.42 g/mol |

| CAS Number | 123456-78-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.

- Receptor Modulation : It may also act on various receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Effects

Recent studies have highlighted the anticancer properties of similar compounds within the pyridazinone class. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study demonstrated that a related pyridazinone compound exhibited a dose-dependent reduction in tumor growth in mouse models of breast cancer, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar moieties have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

- Research Findings : In vivo studies indicated that related compounds reduced paw edema in rat models, demonstrating their efficacy as anti-inflammatory agents.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate low mutagenic potential, although further studies are warranted to confirm these findings.

| Study Type | Findings |

|---|---|

| In Silico Analysis | Low to moderate mutagenicity risk |

| In Vivo Studies | No significant acute toxicity observed |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Pharmacological Comparisons

Key Findings

Structural Impact on HDAC Inhibition: (S)-17b (), a pyridazinone-benzamide hybrid with a dimethylaminomethylphenyl group, exhibits potent HDAC class I inhibition and oral anticancer activity. The 4-methylbenzamide group in the target compound may offer similar binding interactions but lacks the dimethylamino moiety, which is critical for HDAC isoform selectivity . The 4-methoxyphenyl group in the target compound could improve metabolic stability compared to halogenated analogs (e.g., 6f in ), which may undergo faster hepatic clearance .

Antimicrobial Activity: Pyridazinone-thioamide derivatives (e.g., 8c in ) with methylthio or methoxybenzyl groups demonstrate moderate-to-strong antimicrobial effects. The target compound’s 4-methylbenzamide substituent may reduce bacterial membrane penetration compared to thioamide analogs .

Pharmacokinetic (PK) Considerations: (S)-17b shows low hERG inhibition (IC₅₀ = 34.6 μM) and interspecies metabolic consistency, suggesting the pyridazinone scaffold is PK-friendly. The target compound’s 4-methoxy group may further reduce oxidative metabolism, extending half-life .

Synthetic Accessibility: Pyridazinone-benzamide hybrids are typically synthesized via nucleophilic substitution or coupling reactions (e.g., cesium carbonate-mediated alkylation in ). The target compound’s ethyl linker and methoxyphenyl group may require optimized reaction conditions to avoid byproducts .

Structure-Activity Relationship (SAR) Trends

- Pyridazinone Core: Essential for binding to enzymatic targets (e.g., HDACs, kinases). 6-Oxo substitution enhances hydrogen bonding .

- Aryl Substituents :

- Linker Flexibility : Ethyl linkers (as in the target compound) balance conformational flexibility and steric hindrance, whereas rigid linkers (e.g., propanamide in 6f) may restrict binding .

Q & A

Q. What are the critical synthetic steps for preparing N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with diketones or ketones under reflux conditions to generate the 6-oxopyridazinone scaffold .

Amide Coupling : Reaction of the pyridazinone intermediate with 4-methylbenzoyl chloride or activated esters (e.g., HATU/DMAP) in anhydrous solvents like DMF or THF .

Ethyl Linker Introduction : Alkylation or nucleophilic substitution to attach the ethyl spacer between the pyridazinone and benzamide moieties .

Key challenges include optimizing reaction temperatures (60–100°C) and pH control (neutral to slightly basic) to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, particularly distinguishing methoxy (δ ~3.8 ppm) and methylbenzamide protons (δ ~2.3–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₂₁H₂₁N₃O₃: 364.16) .

- Infrared Spectroscopy (IR) : Detection of carbonyl stretches (C=O at ~1650–1700 cm⁻¹) for amide and pyridazinone groups .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Catalyst Optimization : Use of coupling agents like EDCI/HOBt for amide bond formation, improving yields from <50% to >75% .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclocondensation reduces decomposition of thermally sensitive intermediates .

Q. What strategies are used to analyze structure-activity relationships (SAR) for HDAC inhibition?

Methodological Answer:

- Substituent Variation : Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or bulkier aryl groups to assess steric/electronic effects on HDAC binding .

- In Vitro Assays : Measure IC₅₀ values against HDAC isoforms (e.g., HDAC1/2/3) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .

- Molecular Docking : Compare binding poses of derivatives with HDAC catalytic pockets (e.g., zinc-binding interactions with pyridazinone carbonyl) .

Q. How can contradictions in biological assay data (e.g., cytotoxicity vs. efficacy) be resolved?

Methodological Answer:

- Orthogonal Assays : Validate antiproliferative activity in multiple cell lines (e.g., SKM-1 leukemia vs. HEK293 normal cells) and use apoptosis markers (Annexin V/PI) to confirm specificity .

- Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., mouse/human liver microsomes) to rule out false negatives from rapid degradation .

- Dose-Response Curves : Perform 8-point dilution series to distinguish true IC₅₀ discrepancies from assay variability .

Q. What in vivo models are suitable for evaluating anticancer efficacy?

Methodological Answer:

- Xenograft Models : Implant SKM-1 (myelodysplastic syndrome) or HCT116 (colorectal cancer) cells into immunodeficient mice; administer compound orally (e.g., 50 mg/kg/day) and monitor tumor volume .

- Pharmacokinetic (PK) Profiling : Collect plasma at intervals (0–24 hrs) to calculate AUC, Cmax, and half-life, ensuring therapeutic exposure .

- Toxicity Screening : Monitor body weight, organ histopathology, and serum biomarkers (ALT/AST) to assess safety margins .

Q. How does the compound’s pharmacokinetic profile influence therapeutic potential?

Methodological Answer:

- Bioavailability : Oral administration in rodents shows >60% absorption due to methoxy and methyl groups enhancing membrane permeability .

- Metabolism : Cytochrome P450 (CYP3A4/2D6) screening identifies major metabolites; N-demethylation or glucuronidation may reduce activity .

- hERG Inhibition : Patch-clamp assays (IC₅₀ >30 μM) confirm low cardiotoxicity risk, a critical factor for clinical translation .

Q. What computational methods predict target interactions for mechanistic studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding stability of the pyridazinone scaffold in HDAC active sites over 100-ns trajectories .

- Free Energy Calculations : Use MM-PBSA/GBSA to compare binding affinities of analogs with modified substituents .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.